4-(Di-m-tolyl-amino)-benzaldehyde
Overview
Description
4-(Di-m-tolyl-amino)-benzaldehyde (4-DTAB) is a chemical compound with a wide range of applications in scientific research. It is a derivative of benzaldehyde, which is an aromatic aldehyde with a strong odor. 4-DTAB has been found to have various physiological effects, and its synthesis and mechanism of action have been extensively studied.
Scientific Research Applications
Synthesis and Characterization of Schiff Base Compounds
Schiff base compounds derived from reactions involving benzaldehyde derivatives, including 4-(Di-m-tolyl-amino)-benzaldehyde, have been synthesized and characterized for their potential applications. These compounds are studied for their spectroscopic properties and biological activities. Schiff bases play crucial roles in catalysis, material science, and as ligands for metal complexation, which can be used in various applications including sensors, dye synthesis, and as antimicrobial agents (Radi et al., 2019).
Polymer Optimization for Benzaldehyde Production
In biotechnological research, optimizing conditions for the bioproduction of benzaldehyde, a related compound to 4-(Di-m-tolyl-amino)-benzaldehyde, involves using microbial biotransformation. This approach seeks to replace chemical synthesis methods with more sustainable bioproduction processes. The research focuses on improving product yields and process efficiencies, which has significant implications for industrial applications, especially in the flavor and fragrance industry (Craig & Daugulis, 2013).
Acid-Base Catalysis in Organic Reactions
Metal-organic frameworks (MOFs) modified with amino groups have been explored as acid-base catalysts for organic reactions, including cross-aldol condensation. These studies investigate the catalytic efficiency and selectivity of MOFs in facilitating organic transformations. Such catalysts are relevant for synthesizing fine chemicals and pharmaceutical intermediates, showcasing the versatility of benzaldehyde derivatives in catalysis (Vermoortele et al., 2011).
Novel 4,5-Dihydro-1H-1,2,4-Triazol-5-one Derivatives
Research into the synthesis and evaluation of novel compounds for their antioxidant activities includes derivatives of benzaldehyde. Such studies contribute to the development of new antioxidants that can be used in food preservation, pharmaceuticals, and as research tools in understanding oxidative stress and its biological implications (Yüksek et al., 2015).
Engineering Microbial Strains for Renewable Chemical Production
The genetic engineering of microbial strains for the production of benzyl alcohol from benzaldehyde demonstrates the intersection of synthetic biology and chemical engineering. This research highlights the potential of microbial systems to produce valuable chemicals from renewable resources, offering a sustainable alternative to traditional chemical synthesis methods (Pugh et al., 2015).
properties
IUPAC Name |
4-(3-methyl-N-(3-methylphenyl)anilino)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-16-5-3-7-20(13-16)22(21-8-4-6-17(2)14-21)19-11-9-18(15-23)10-12-19/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIQNHVNTIFEEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C=O)C3=CC=CC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592811 | |
Record name | 4-[Bis(3-methylphenyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Di-m-tolyl-amino)-benzaldehyde | |
CAS RN |
332411-18-4 | |
Record name | 4-[Bis(3-methylphenyl)amino]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.